molecular formula C10H9NO3S B8563103 2-(Cyclopropylthio)-5-nitrobenzaldehyde

2-(Cyclopropylthio)-5-nitrobenzaldehyde

Cat. No.: B8563103
M. Wt: 223.25 g/mol
InChI Key: NISPWTFNJIOLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylthio)-5-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a cyclopropylthio (-S-C₃H₅) group at the 2-position and a nitro (-NO₂) group at the 5-position of the aromatic ring.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-cyclopropylsulfanyl-5-nitrobenzaldehyde

InChI

InChI=1S/C10H9NO3S/c12-6-7-5-8(11(13)14)1-4-10(7)15-9-2-3-9/h1,4-6,9H,2-3H2

InChI Key

NISPWTFNJIOLRN-UHFFFAOYSA-N

Canonical SMILES

C1CC1SC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares key substituent features of 2-(cyclopropylthio)-5-nitrobenzaldehyde with analogs:

Compound Name Substituent at 2-Position Substituent at 5-Position Key Properties/Applications
This compound Cyclopropylthio (-S-C₃H₅) Nitro (-NO₂) High electrophilicity; potential pharmaceutical intermediate
2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde () Cyclopropylmethoxy (-O-C₃H₅) Ethyl (-C₂H₅) Lower polarity; likely used in agrochemicals or fragrances
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde () Imidazolyl (N-heterocycle) Nitro (-NO₂) Bioactive moiety; applications in kinase inhibitors
5-Isopropyl-2-methylbenzaldehyde () Methyl (-CH₃) Isopropyl (-C₃H₇) Simpler structure; used in flavor/fragrance industries
  • Electronic Effects : The nitro group in this compound strongly withdraws electrons, activating the aldehyde for nucleophilic addition or condensation reactions. This contrasts with 2-(cyclopropylmethoxy)-5-ethylbenzaldehyde, where the methoxy group donates electrons, reducing electrophilicity .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Predicted Solubility
This compound C₁₀H₉NO₃S 239.25 Low (non-polar S-group)
2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde () C₁₃H₁₆O₂ 204.27 Moderate (polar O-group)
5-Isopropyl-2-methylbenzaldehyde () C₁₁H₁₄O 162.23 High (smaller, less substituted)
  • Solubility : The cyclopropylthio group reduces aqueous solubility compared to methoxy or methyl substituents, as seen in and .

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